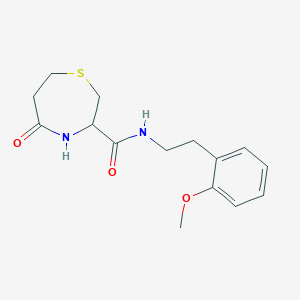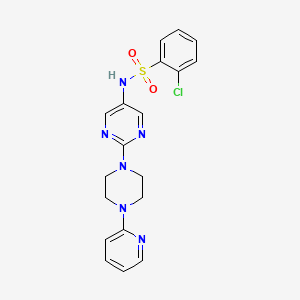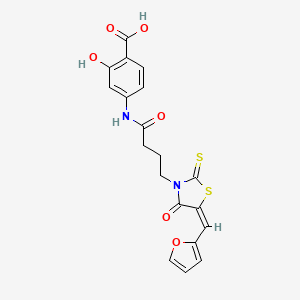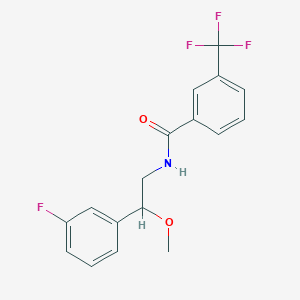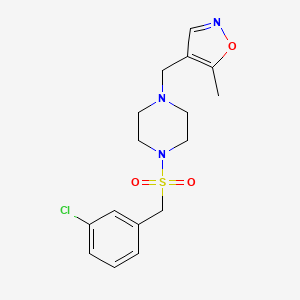
(R)-3-Amino-4-(2-furyl)-butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-3-Amino-4-(2-furyl)-butyric acid” is a compound that contains an amino group (-NH2), a furan ring (a 5-membered aromatic ring with four carbon atoms and one oxygen), and a carboxylic acid group (-COOH). The “R” denotes that it is the right-handed (rectus) enantiomer of this molecule .
Synthesis Analysis
While specific synthesis methods for “®-3-Amino-4-(2-furyl)-butyric acid” are not available, furan compounds can be synthesized from carbohydrate-derived furfurals . The process involves various organocatalysts and can yield a variety of furan derivatives .Molecular Structure Analysis
The molecular structure of “®-3-Amino-4-(2-furyl)-butyric acid” would consist of a furan ring attached to a four-carbon chain that includes an amino group and ends with a carboxylic acid group .Chemical Reactions Analysis
Furan compounds can undergo a variety of chemical reactions. For instance, they can be esterified using methanesulfonic acid (MeSO3H) on silica (SiO2) as a heterogeneous acid catalyst . They can also be reduced by catalytic hydrogenation using palladium on carbon (5% Pd/C) as the catalyst .Applications De Recherche Scientifique
Erythroid Differentiation and Cell Growth Control
(R)-3-Amino-4-(2-furyl)-butyric acid, through its related compound butyric acid, has been identified as a potent inducer of erythroid differentiation in cultured erythroleukemic cells. This property is significant given its effectiveness at much lower concentrations compared to other inducing agents like dimethylsulfoxide. The specific structural features of butyric acid are crucial for this induction, which is relevant given butyric acid's role as a naturally occurring fatty acid. This finding has implications for understanding cell differentiation and growth control mechanisms (Leder & Leder, 1975).
Synthesis in Medicinal Chemistry
The compound has been highlighted in the context of the synthesis of non-proteinogenic amino acids, which are increasingly important in medicinal chemistry, especially for drug design. The asymmetric hydrogenation of dehydroamino aids, including furyl derivatives, has been a focus, showing the compound's relevance in creating pharmacologically active structures (Kreuzfeld et al., 1996).
Treatment of Colorectal Cancer and Hemoglobinopathies
Butyric acid and its derivatives, including this compound, have been researched for their potential in treating colorectal cancer and hemoglobinopathies. These compounds show multiple biological effects, including promoting cell differentiation, apoptosis, and cell growth control, making them valuable as biological response modifiers in therapeutic contexts (Pouillart, 1998).
Chemical Synthesis and Pharmaceutical Applications
The compound has been involved in chemical synthesis, particularly in creating substituted furans and pyrroles, which are important in pharmaceuticals and material science. This includes methods to prepare furyl derivatives, demonstrating the compound's versatility in chemical synthesis (Kelly et al., 2008).
Orientations Futures
Propriétés
IUPAC Name |
(3R)-3-amino-4-(furan-2-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c9-6(5-8(10)11)4-7-2-1-3-12-7/h1-3,6H,4-5,9H2,(H,10,11)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAIKPBTLUWDMG-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC(CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C[C@H](CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3,5-dimethoxybenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2888101.png)
![5,5-Bis[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2888103.png)
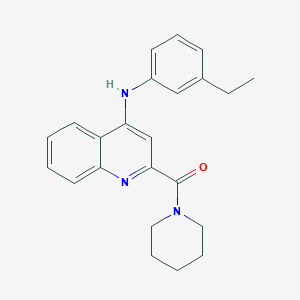
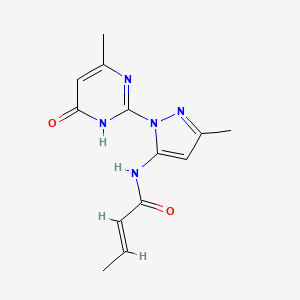

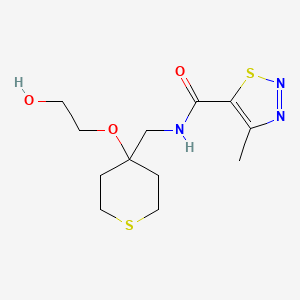
![N-(5-fluoro-2-methylphenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2888112.png)
![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2888114.png)
![4-(4-fluorobenzyl)-5-[1-(phenoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2888115.png)
